2-Picoline, 4-((p-(dimethylamino)phenyl)azo)-
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Overview
Description
Preparation Methods
The synthesis of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- typically involves the diazotization of p-dimethylaminobenzenediazonium chloride followed by coupling with 2-picoline . The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The azo group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to optimize the reaction yields . Major products formed from these reactions include nitro compounds, amines, and substituted azobenzenes .
Scientific Research Applications
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- involves the interaction of its azo group with various molecular targets. The compound undergoes reductive cleavage of the azo bond in the presence of NADH-dependent azoreductases, leading to the formation of corresponding amines . These amines can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- can be compared with other similar compounds such as:
Methyl Orange: Another azo dye used as a pH indicator, but with a different pH range and color change properties.
Phenazopyridine: A compound with a similar azo structure but used primarily as a urinary tract analgesic.
2-Methylpyridine:
The uniqueness of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- lies in its specific pH indicator properties and its applications across diverse fields such as chemistry, biology, medicine, and industry .
Properties
CAS No. |
63019-78-3 |
---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2)3/h4-10H,1-3H3 |
InChI Key |
OYTUMGSVQAGPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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